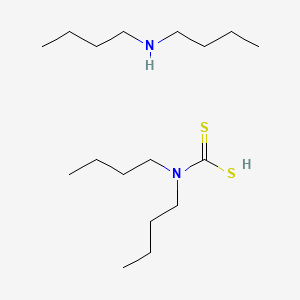![molecular formula C21H20N4O B13746827 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol CAS No. 2475-42-5](/img/structure/B13746827.png)
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is an organic compound with the molecular formula C21H20N4O. It is a type of azo compound, characterized by the presence of two phenyl rings connected by azo groups (-N=N-). This compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol typically involves the diazotization of m-toluidine followed by coupling with p-cresol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with p-cresol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Halogenation, nitration, and sulfonation can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol has various applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The mechanism of action of 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-phenol
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-aniline
- 2-[[4-(m-Tolylazo)-m-tolyl]azo]-naphthol
Uniqueness
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct color properties and reactivity compared to other similar azo compounds.
Eigenschaften
CAS-Nummer |
2475-42-5 |
|---|---|
Molekularformel |
C21H20N4O |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-methyl-2-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C21H20N4O/c1-14-5-4-6-17(11-14)22-24-19-9-8-18(13-16(19)3)23-25-20-12-15(2)7-10-21(20)26/h4-13,26H,1-3H3 |
InChI-Schlüssel |
ZWGIWBPSFVJJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


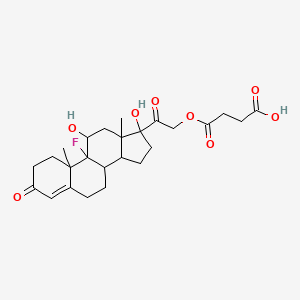
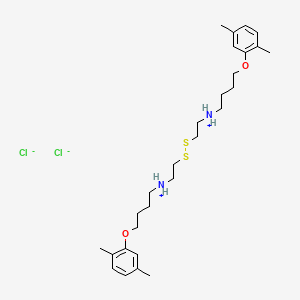
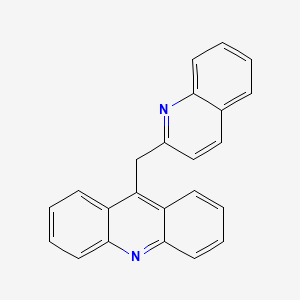
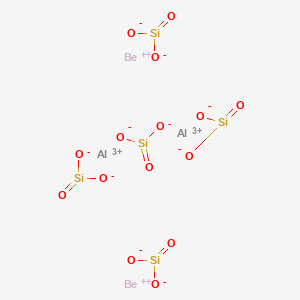
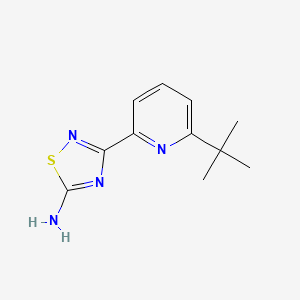
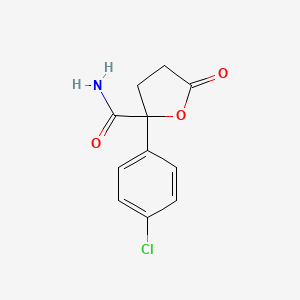
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
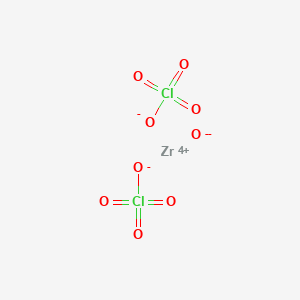
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)

